Several studies highlight the potential of triazoloquinazolines as adenosine receptor antagonists, particularly with demonstrated activity towards the A3 receptor subtype [ [] ]. This class of compounds has shown promising results in preclinical studies for various applications, including potential treatments for neurological disorders [ [] ], inflammation [ [] ], and cancer [ [] ].
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7